molecular formula C12H9ClN2O B12895670 1-(3-Chlorophenyl)-2-(pyrazin-2-yl)ethan-1-one CAS No. 88283-33-4

1-(3-Chlorophenyl)-2-(pyrazin-2-yl)ethan-1-one

Cat. No.: B12895670
CAS No.: 88283-33-4
M. Wt: 232.66 g/mol
InChI Key: SFLHLKQAGJFAIL-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-2-(pyrazin-2-yl)ethanone is an organic compound that features a chlorinated phenyl group and a pyrazine ring connected by an ethanone bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chlorophenyl)-2-(pyrazin-2-yl)ethanone can be synthesized through a multi-step process involving the following key steps:

    Formation of the Ethanone Bridge: This can be achieved by reacting 3-chlorobenzaldehyde with pyrazine-2-carboxylic acid in the presence of a suitable catalyst and under controlled temperature conditions.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the synthesis of 1-(3-Chlorophenyl)-2-(pyrazin-2-yl)ethanone would involve scaling up the laboratory procedures with optimizations for yield and cost-effectiveness. This might include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)-2-(pyrazin-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The ethanone bridge can be oxidized to form carboxylic acid derivatives.

    Reduction: The ketone group can be reduced to form alcohol derivatives.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products:

    Oxidation: Formation of 1-(3-chlorophenyl)-2-(pyrazin-2-yl)ethanoic acid.

    Reduction: Formation of 1-(3-chlorophenyl)-2-(pyrazin-2-yl)ethanol.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-2-(pyrazin-2-yl)ethanone involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

    1-(3-Chlorophenyl)-2-(pyridin-2-yl)ethanone: Similar structure but with a pyridine ring instead of a pyrazine ring.

    1-(3-Chlorophenyl)-2-(quinolin-2-yl)ethanone: Contains a quinoline ring, offering different electronic properties.

Uniqueness: 1-(3-Chlorophenyl)-2-(pyrazin-2-yl)ethanone is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts .

Properties

CAS No.

88283-33-4

Molecular Formula

C12H9ClN2O

Molecular Weight

232.66 g/mol

IUPAC Name

1-(3-chlorophenyl)-2-pyrazin-2-ylethanone

InChI

InChI=1S/C12H9ClN2O/c13-10-3-1-2-9(6-10)12(16)7-11-8-14-4-5-15-11/h1-6,8H,7H2

InChI Key

SFLHLKQAGJFAIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)CC2=NC=CN=C2

Origin of Product

United States

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